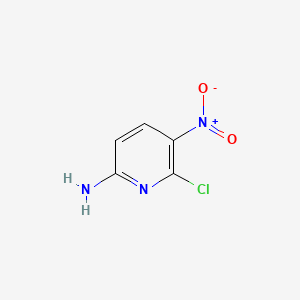

6-Chloro-5-nitropyridin-2-amine

Overview

Description

6-Chloro-5-nitropyridin-2-amine is a chemical compound with the molecular formula C5H4ClN3O2 . It has a molecular weight of 173.56 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for 6-Chloro-5-nitropyridin-2-amine is 1S/C5H4ClN3O2/c6-5-3 (9 (10)11)1-2-4 (7)8-5/h1-2H, (H2,7,8) .Physical And Chemical Properties Analysis

6-Chloro-5-nitropyridin-2-amine is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform . It has a high GI absorption, is not BBB permeant, and is not a substrate for P-gp . It does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .Scientific Research Applications

Organic Synthesis

“6-Chloro-5-nitropyridin-2-amine” is an important raw material used in organic synthesis . It can be used as a building block in the synthesis of various organic compounds due to its reactivity and structural features.

Pharmaceuticals

This compound plays a significant role in the pharmaceutical industry . It can be used as an intermediate in the synthesis of various drugs. For instance, it has been used in the synthesis of N-(6-chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine, a potential irreversible inhibitor for the treatment of various malignancies such as triple negative breast cancer .

Agrochemicals

“6-Chloro-5-nitropyridin-2-amine” is also used as an intermediate in the production of agrochemicals . Its unique chemical structure can contribute to the effectiveness of certain pesticides or fertilizers.

Dyestuffs

In the dye industry, this compound is used as a precursor or intermediate in the synthesis of various dyes . Its nitro group (-NO2) and amine group (-NH2) can participate in reactions leading to the formation of colored compounds.

Protein Kinase Inhibitors

The compound has been used in the design of protein kinase inhibitors . Although the intended target kinase, MPS1, was not inhibited as expected, significant activity was found on the kinase p70S6Kβ .

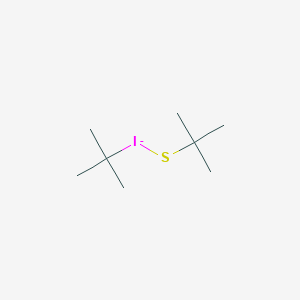

Buchwald–Hartwig Arylamination

“6-Chloro-5-nitropyridin-2-amine” has been used in a Buchwald–Hartwig arylamination reaction, a powerful method for forming carbon-nitrogen bonds . This reaction is widely used in the synthesis of pharmaceuticals and biologically active compounds.

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

The primary targets of 6-Chloro-5-nitropyridin-2-amine are currently unknown. This compound is a raw material and intermediate used in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs

Mode of Action

The specific mode of action of 6-Chloro-5-nitropyridin-2-amine It is known that nitropyridines can react with N2O5 in an organic solvent to give the N-nitropyridinium ion . .

Biochemical Pathways

The biochemical pathways affected by 6-Chloro-5-nitropyridin-2-amine Nitropyridines have been known to undergo reactions involving nitro group migration and substitution

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 6-Chloro-5-nitropyridin-2-amine The compound is slightly soluble in water and soluble in dimethyl sulfoxide and chloroform , which may influence its bioavailability. More research is needed to outline its pharmacokinetic properties.

properties

IUPAC Name |

6-chloro-5-nitropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O2/c6-5-3(9(10)11)1-2-4(7)8-5/h1-2H,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVJLWPXRQLPUPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1[N+](=O)[O-])Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80233475 | |

| Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Chloro-5-nitropyridin-2-amine | |

CAS RN |

84487-03-6 | |

| Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084487036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 2-amino-6-chloro-5-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80233475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

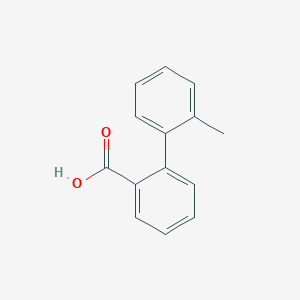

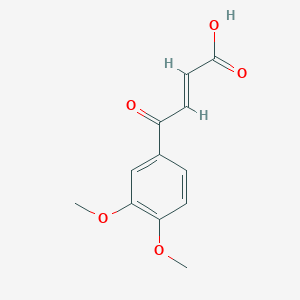

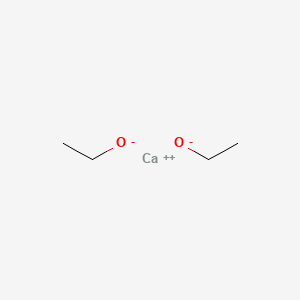

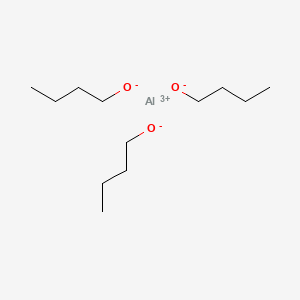

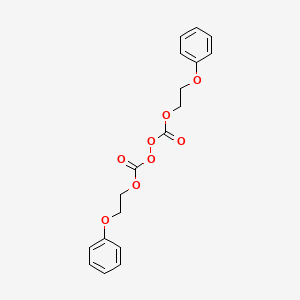

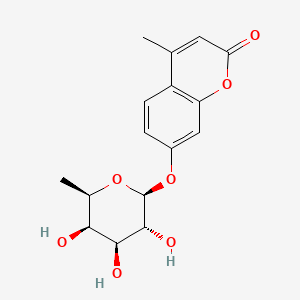

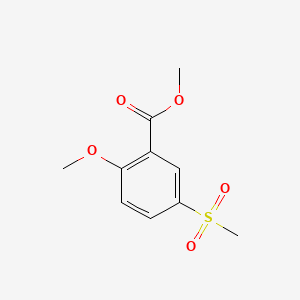

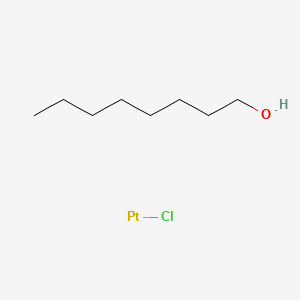

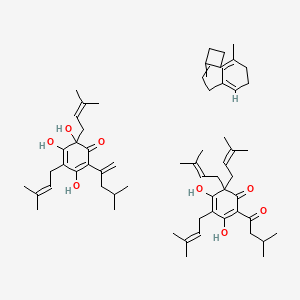

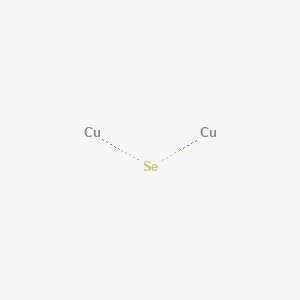

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[5-[[[5-(1,1-Dimethylethyl)-2-oxazolyl]methyl]thio]-2-thiazolyl]-4-piperidinecarboxamide L-tartaric acid salt (2:1)](/img/structure/B1587943.png)